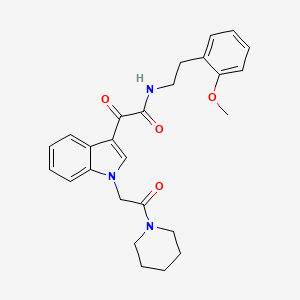

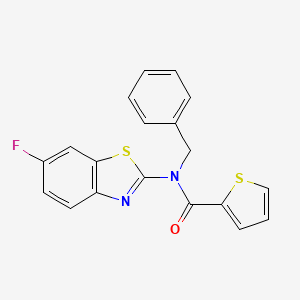

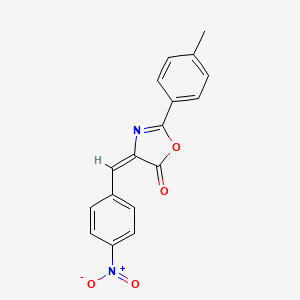

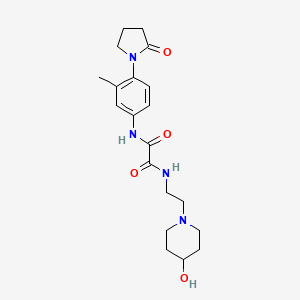

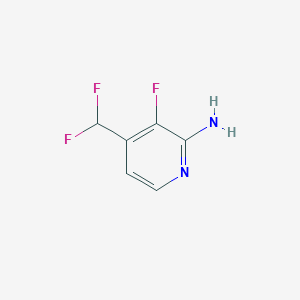

![molecular formula C19H16N2O4S2 B2644283 N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797965-01-5](/img/structure/B2644283.png)

N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

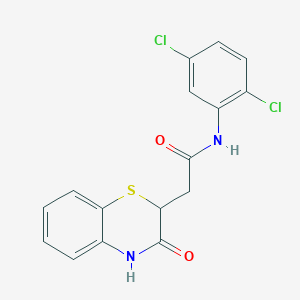

“N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” is a compound that contains a thiophene nucleus . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms in Compulsive Food Consumption

- Research Insight : Orexin receptors (OXRs) modulate various physiological processes, including feeding, arousal, stress, and drug abuse. In a study exploring the role of OXRs in compulsive food consumption, a variety of compounds with similar structures to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide were used. This research suggests potential applications in addressing eating disorders with a compulsive component (Piccoli et al., 2012).

Anti-Proliferative Activity in Tumor Cells

- Research Insight : Derivatives structurally related to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide have demonstrated pronounced anti-proliferative activity, particularly against specific tumor cell types like leukemia/lymphoma. This indicates potential applications in cancer therapy (Thomas et al., 2017).

Photodynamic Therapy for Cancer Treatment

- Research Insight : Compounds with similarities to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide are being explored for their potential in photodynamic therapy. Their properties, like high singlet oxygen quantum yield, make them promising candidates for treating cancer (Pişkin et al., 2020).

Antimicrobial Activities of Thiazoles and Their Derivatives

- Research Insight : The research into the synthesis and properties of thiazoles and their derivatives, which are structurally related to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, indicates potential for antimicrobial applications (Wardkhan et al., 2008).

Direcciones Futuras

Thiophene-based analogs, such as “N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide”, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Propiedades

IUPAC Name |

N'-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-25-14-4-2-13(3-5-14)21-19(24)18(23)20-10-15-6-7-16(27-15)17(22)12-8-9-26-11-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCFOLZCQUBREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2644201.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644220.png)